molecular formula C10H18O2 B1297597 Ethyl 7-octenoate CAS No. 35194-38-8

Ethyl 7-octenoate

Cat. No.: B1297597
CAS No.: 35194-38-8
M. Wt: 170.25 g/mol
InChI Key: DWMKJZMYLQUIDA-UHFFFAOYSA-N
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Description

Nomenclature and Identification

Ethyl 7-octenoate is systematically identified through multiple nomenclature systems and chemical identifiers that establish its precise molecular identity. The compound bears the Chemical Abstracts Service registry number 35194-38-8, which serves as its primary chemical identifier in databases and regulatory systems. According to International Union of Pure and Applied Chemistry nomenclature standards, this compound is designated as ethyl oct-7-enoate, reflecting its structural composition of an octanoic acid derivative with a terminal double bond at the seventh carbon position, esterified with ethanol.

The molecular formula of this compound is expressed as C₁₀H₁₈O₂, indicating ten carbon atoms, eighteen hydrogen atoms, and two oxygen atoms within its structure. The compound possesses a molecular weight of 170.25 grams per mole, which corresponds to its exact mass of 170.130679813 daltons as determined through high-resolution mass spectrometry. The International Chemical Identifier key for this compound is DWMKJZMYLQUIDA-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Alternative nomenclature designations include 7-octenoic acid ethyl ester, which directly describes the compound's formation through esterification of 7-octenoic acid with ethanol. The Simplified Molecular Input Line Entry System representation is expressed as CCOC(=O)CCCCCC=C, which provides a linear notation describing the molecular connectivity and functional groups present in the structure. Additionally, the compound is catalogued under the MDL number MFCD00671846 in chemical databases, facilitating cross-referencing across different information systems.

Historical Context and Discovery

The discovery and characterization of this compound emerged through systematic investigations of natural product chemistry and metabolic studies in microorganisms. Initial identification of this compound occurred in the context of yeast metabolism research, specifically within Saccharomyces cerevisiae, where it was recognized as a naturally occurring metabolite. The Yeast Metabolome Database has catalogued this compound under identifier YMDB01367, establishing its significance in understanding yeast biochemical pathways and fermentation processes.

Scientific documentation of this compound in chemical databases dates back to 2005, when the compound was first entered into PubChem records on March 27, 2005. The most recent modifications to its database entries occurred on May 24, 2025, indicating ongoing research interest and continuous refinement of its chemical and biological properties. This timeline demonstrates the compound's relatively recent recognition in formal chemical literature, coinciding with advances in analytical techniques that enabled precise identification and characterization of minor metabolites.

Research into this compound has been facilitated by developments in gas chromatography-mass spectrometry techniques, which allowed for its detection and quantification in complex biological matrices. The National Institute of Standards and Technology maintains comprehensive spectral data for this compound, including electron ionization mass spectra and gas chromatographic retention indices, which have been essential for its identification in research applications. These analytical advances have enabled researchers to study the compound's occurrence in various natural systems and its potential applications in synthetic chemistry.

The compound's recognition in academic literature has been enhanced through its inclusion in multiple chemical databases and repositories, including the Human Metabolome Database, which lists it under identifier HMDB0040195. This broader cataloguing reflects the growing understanding of this compound's relevance across multiple fields of chemical and biological research.

Chemical Classification and Structural Analysis

This compound belongs to the chemical class of fatty acid esters, specifically categorized as a carboxylic ester derivative of a fatty acid. Within the broader lipid classification system, this compound falls under the superclass of lipids and lipid-like molecules, with further classification as a fatty acyl compound in the fatty acid ester subclass. This taxonomical placement reflects its structural characteristics and biochemical properties that align with other fatty acid derivatives found in biological systems.

The molecular structure of this compound consists of an eight-carbon chain terminating in a double bond at the seventh position, with the carboxylic acid functionality esterified to ethanol. The presence of the terminal alkene group creates a reactive site that distinguishes this compound from saturated fatty acid esters and provides opportunities for further chemical modifications. The ester linkage is formed between the carboxyl group of 7-octenoic acid and the hydroxyl group of ethanol, creating the characteristic ester functional group that imparts specific physical and chemical properties to the molecule.

Structural analysis reveals that this compound possesses several key molecular features that influence its reactivity and applications. The compound contains zero hydrogen bond donors and two hydrogen bond acceptors, consistent with its ester functional group. The molecule exhibits eight rotatable bonds, indicating significant conformational flexibility that affects its physical properties and interactions with other molecules. The partition coefficient (XLogP3-AA) value of 3 suggests moderate lipophilicity, making the compound soluble in organic solvents while maintaining limited water solubility.

The three-dimensional conformational analysis of this compound demonstrates the spatial arrangement of atoms within the molecule and the potential for various conformational states due to rotation around single bonds. The aliphatic acyclic framework provides structural flexibility while the terminal double bond introduces geometric constraints that influence molecular interactions and reactivity patterns. These structural characteristics collectively define the compound's chemical behavior and its utility in various applications.

Research Significance in Organic Chemistry

This compound holds considerable significance in organic chemistry research due to its unique combination of functional groups and its utility as both a synthetic intermediate and a model compound for mechanistic studies. The presence of both an ester group and a terminal alkene within the same molecule provides researchers with multiple reactive sites for exploring diverse chemical transformations. This dual functionality makes the compound particularly valuable for investigating reaction selectivity and developing new synthetic methodologies.

In the realm of synthetic organic chemistry, this compound serves as a versatile building block for the construction of more complex molecular architectures. The terminal double bond can undergo various addition reactions, including hydrogenation, halogenation, and cycloaddition processes, while the ester group can participate in hydrolysis, transesterification, and reduction reactions. This reactivity profile has made the compound useful in studies of ring-closing metathesis reactions, where the alkene functionality can participate in catalytic processes to form cyclic structures.

Research applications of this compound extend to the study of esterification and hydrolysis mechanisms, where it serves as a model substrate for investigating reaction kinetics and catalyst performance. The compound's moderate molecular size and well-defined structure make it an ideal candidate for mechanistic studies using spectroscopic techniques and computational chemistry approaches. These investigations have contributed to a broader understanding of ester chemistry and the factors that influence reaction rates and selectivity.

The compound's occurrence in biological systems has established its importance in metabolomics research and natural product chemistry. Studies of this compound production in yeast fermentation have provided insights into microbial metabolism and the biosynthetic pathways leading to ester formation. In wine chemistry research, the compound has been identified as a contributor to aroma profiles, with investigations showing that certain yeast strains can significantly increase its concentration during fermentation processes.

Contemporary research interest in this compound has expanded to include its potential applications in green chemistry and sustainable synthesis approaches. The compound's natural occurrence and biosynthetic accessibility make it an attractive target for biotechnological production methods as alternatives to traditional chemical synthesis. Additionally, its role as a flavoring agent has prompted studies into its sensory properties and interactions with olfactory receptors, contributing to the broader field of chemical ecology and sensory science.

Properties

IUPAC Name

ethyl oct-7-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3H,1,4-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWMKJZMYLQUIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60337703
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-38-8
Record name Ethyl 7-octenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60337703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 7-Octenoic Acid and Ethanol

This method involves the direct reaction between 7-octenoic acid and ethanol in the presence of an acid catalyst, typically sulfuric acid. The general reaction can be represented as follows:

$$
\text{7-Octenoic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4} \text{this compound} + \text{Water}
$$

Reaction Conditions:

  • Catalyst: Sulfuric acid or other strong acids
  • Temperature: Reflux conditions to drive the reaction to completion
  • Duration: Several hours, depending on the scale and desired purity

This method is widely used in both laboratory and industrial settings due to its simplicity and effectiveness in producing high yields of this compound.

Continuous Flow Synthesis

Recent advancements have introduced continuous flow synthesis methods for producing this compound. This approach allows for better control over reaction conditions and improved safety profiles by minimizing the risks associated with handling large volumes of reactive materials.

Advantages:

  • Enhanced reaction efficiency
  • Improved product consistency
  • Reduced reaction times

Continuous flow reactors can be optimized for temperature, pressure, and residence time, allowing for higher yields and purities compared to traditional batch methods.

Comparative Analysis of Synthetic Routes

The following table summarizes key aspects of different preparation methods for this compound:

Method Yield (%) Reaction Time Catalyst Notes
Esterification (Batch) 80-90 Several hours Sulfuric acid Simple setup; widely used
Continuous Flow Synthesis >90 Minutes to hours Varies Higher efficiency; better control

Research Findings on Reaction Mechanisms

Research has indicated that the esterification process involves a nucleophilic attack by ethanol on the carbonyl carbon of the carboxylic acid, followed by proton transfer and elimination of water. The mechanism can be summarized as follows:

  • Protonation of the carboxylic acid.
  • Nucleophilic attack by ethanol.
  • Formation of a tetrahedral intermediate.
  • Elimination of water to form the ester.

This mechanism highlights the importance of acidic conditions in facilitating the reaction.

Applications and Implications

This compound's unique properties make it suitable for various applications:

Chemical Reactions Analysis

Ethyl 7-octenoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 7-octenoic acid.

    Reduction: It can be reduced to form the corresponding alcohol, 7-octen-1-ol.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 7-octenoic acid and ethanol.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids or bases for hydrolysis. The major products formed from these reactions are 7-octenoic acid, 7-octen-1-ol, and various substituted derivatives.

Scientific Research Applications

Key Properties

  • Molecular Weight : 170.25 g/mol
  • Boiling Point : 208 °C
  • Density : 0.87 g/cm³
  • Flash Point : 75 °C

Chemistry

Ethyl 7-octenoate serves as a model compound in studies related to esterification and hydrolysis reactions. Its reactivity allows researchers to explore various chemical transformations, including:

  • Oxidation : Converts to 7-octenoic acid.
  • Reduction : Forms the corresponding alcohol, 7-octen-1-ol.
  • Hydrolysis : Breaks down into its constituent acid and alcohol in the presence of water.

These reactions are essential for understanding fundamental organic chemistry principles and developing new synthetic methodologies.

Biology

The compound's fruity aroma makes it valuable in olfactory receptor studies and scent perception research. This compound interacts with specific olfactory receptors, triggering signal transduction pathways that result in the perception of fruity scents. This application is particularly relevant in neurobiology and sensory science.

Medicine

Research into the therapeutic effects of this compound is ongoing. Studies have indicated potential interactions with biological systems that may lead to novel medicinal applications. Its safety profile has been evaluated, showing no significant genotoxicity or reproductive toxicity concerns .

Flavor and Fragrance Industry

This compound is widely utilized in the flavor and fragrance industry due to its pleasant aroma. It is commonly added to various products to enhance sensory appeal, including perfumes, food flavorings, and cosmetics.

Case Study 1: Wine Production

Research indicates that this compound contributes significantly to the aroma profile of wines. A study on 'Sideritis' wine fermentation revealed that specific yeast strains can increase this compound concentrations during fermentation, enhancing the overall sensory characteristics of the wine . This finding underscores the compound's importance in oenology and flavor development.

Case Study 2: Organic Synthesis

This compound has been identified as a valuable starting material in organic synthesis. For example, it can undergo branch-selective allylic acyloxylation using a palladium catalyst to produce ethyl 6,8-dihydroxyoctanoate, which is a key intermediate in synthesizing (R)-α-lipoic acid . This application highlights its utility in pharmaceutical chemistry.

Mechanism of Action

The mechanism by which ethyl 7-octenoate exerts its effects is primarily through its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets involved are the olfactory receptors, and the pathways include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 7-octenoate belongs to the ethyl ester family, which includes compounds like ethyl hexanoate, ethyl octanoate, ethyl decanoate, and ethyl 9-decenoate. These esters share a common ethyl ester backbone but differ in chain length, saturation, and double-bond positions, leading to distinct aroma profiles and applications.

Compound Molecular Formula Molecular Weight (g/mol) Double Bond Position Aroma Profile Key Applications
This compound C₁₀H₁₈O₂ 170.25 7 Fruity, floral Wine, peach wine, flavoring
Ethyl hexanoate C₈H₁₆O₂ 144.21 Saturated Apple, pineapple Wine, beer, dairy products
Ethyl octanoate C₁₀H₂₀O₂ 172.27 Saturated Pineapple, creamy, dairy Wine, spirits, fermented foods
Ethyl 9-decenoate C₁₂H₂₂O₂ 198.30 9 Fatty, wine-like Wine aroma enhancement
Ethyl 2,4-hexadienoate C₈H₁₂O₂ 140.18 2,4 (conjugated) Green, tropical Fruit wines, synthetic flavors

Data compiled from

Aroma Contributions in Beverages

  • This compound: Imparts fruity and floral notes in wines, particularly in Garnacha Blanca and yellow peach wines, where it is linked to enhanced complexity during cold pre-fermentation maceration (CPM) . Its concentration in wines ranges from 1.68–2.35 µg/L, depending on fermentation techniques .
  • Ethyl octanoate: A dominant contributor to pineapple and creamy aromas with higher concentrations (e.g., 1,009.7–3,393.3 µg/L in yellow peach wines) .
  • Ethyl hexanoate: Associated with apple and pineapple notes, prevalent in beers and wines, but less impactful in wines treated with Hanseniaspora opuntiae yeast, which suppresses its production .
  • Ethyl 9-decenoate: Exhibits a wine-like fatty character and is sensitive to yeast strain selection, with reduced levels observed in Saccharomyces cerevisiae-dominated fermentations .

Stability and Extraction

This compound demonstrates stability during wine aging and storage, as evidenced by its detection in cork-stoppered wines, where it is extracted from natural cork materials . In contrast, ethyl octanoate and ethyl decanoate are more prone to enzymatic degradation during fermentation, leading to variable concentrations across vintages .

Key Research Findings

Aroma Thresholds: this compound has a lower aroma threshold compared to ethyl octanoate, meaning it contributes significantly to sensory profiles even at trace levels (e.g., 0.556 µg/L in nerol oxide blends) .

Yeast Strain Dependency: Lachancea thermotolerans and Hanseniaspora opuntiae yeasts enhance this compound production, whereas Saccharomyces cerevisiae strains favor ethyl decanoate and ethyl hexanoate .

Environmental Influence: Climate conditions (e.g., temperature, altitude) modulate this compound levels in wines, with cooler regions favoring its retention .

Biological Activity

Ethyl 7-octenoate, a fatty acid ethyl ester, is derived from the condensation of octenoic acid and ethanol. This compound has garnered interest in various fields, including chemistry, biology, and medicine, due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, biological effects, and relevant case studies.

This compound is characterized by its molecular formula C10H18O2C_{10}H_{18}O_2 and a molecular weight of 170.25 g/mol. Its structure features a long hydrocarbon chain with a double bond, contributing to its reactivity and interactions with biological systems.

PropertyValue
Molecular FormulaC10H18O2C_{10}H_{18}O_2
Molecular Weight170.25 g/mol
Boiling Point205 °C
SolubilitySoluble in ethanol

This compound's biological activity is largely attributed to its ability to undergo hydrolysis, yielding octenoic acid and ethanol. These metabolites can interact with various biological pathways, influencing cellular processes such as inflammation, cell signaling, and metabolic regulation. The compound's mechanism of action involves:

  • Hydrolysis : Conversion to octenoic acid can affect lipid metabolism and inflammatory responses.
  • Oxidation : Produces various oxidized derivatives that may exhibit distinct biological effects.
  • Reduction : Can lead to the formation of alcohols or other reduced forms that may have different pharmacological properties.

Biological Effects

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Ethyl esters like this compound have demonstrated antimicrobial effects against various pathogens. Studies have shown that these compounds can inhibit the growth of bacteria and fungi, making them potential candidates for natural preservatives or therapeutic agents .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues .
  • Flavoring Agent : In the food industry, this compound is used for its pleasant aroma and flavor profile. Its sensory properties are well-documented in wine production, where it contributes to the overall bouquet of the beverage .

Case Studies

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various ethyl esters, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a natural antimicrobial agent in food preservation .
  • Inflammation Modulation : In a controlled experiment involving human cell lines, this compound was shown to downregulate the expression of inflammatory markers such as TNF-alpha and IL-6. This finding supports its use in formulations aimed at reducing inflammatory conditions .
  • Flavor Profile Analysis : Research conducted on wine esters highlighted the role of this compound in enhancing sensory attributes. Participants noted its distinct fruity notes, which are crucial for flavor complexity in wines .

Q & A

Q. What are the established synthesis routes for Ethyl 7-octenoate, and how can their reproducibility be ensured?

this compound can be synthesized via regioselective allylic oxidation of olefins using tert-butyl hydroperoxide (TBHP) and selenium dioxide (SeO₂), followed by hydroboration-oxidation. For example, mthis compound was derived from azelaic acid through decarboxylative elimination with Pb(OAc)₄/Cu(OAc)₂/pyridine . To ensure reproducibility, document catalyst ratios, reaction times, and purification steps (e.g., column chromatography). Peer-reviewed protocols should include raw spectral data (NMR, IR) and purity assessments (HPLC) in supplementary materials .

Q. Which analytical methods are most effective for identifying this compound in complex matrices like cork extracts?

Gas chromatography-mass spectrometry (GC-MS) paired with solid-phase microextraction (SPME) is widely used for volatile organic compound (VOC) analysis. This compound was identified in cork stoppers using GC-MS with a DB-WAX column, validated against reference standards. Ensure retention indices and spectral matches are cross-referenced with libraries like NIST . For quantification, internal standards (e.g., deuterated analogs) minimize matrix interference .

Q. How should researchers characterize the purity and stability of this compound in laboratory settings?

Purity is validated via NMR (¹H/¹³C) and GC-MS. Stability assessments require controlled storage conditions (e.g., inert atmosphere, −20°C) and periodic re-analysis. Note that limited stability data are available; accelerated aging studies (e.g., 40°C/75% RH for 6 months) can model degradation. Report observed decomposition products (e.g., oxidation derivatives) and use stabilizers like BHT if necessary .

Advanced Research Questions

Q. What methodological challenges arise in quantifying this compound in heterogeneous samples, and how can they be resolved?

Challenges include low concentrations (<1 ppm) and co-elution with structurally similar esters (e.g., ethyl octanoate). Solutions involve tandem mass spectrometry (GC-MS/MS) for selective ion monitoring or employing chiral columns for enantiomer separation. For cork extracts, pre-concentration via liquid-liquid extraction (LLE) or stir-bar sorptive extraction (SBSE) improves detection limits . Statistical validation (e.g., Kruskal-Wallis test) ensures robustness against non-normal data distributions .

Q. How can contradictions in reported data on this compound’s reactivity be reconciled?

Discrepancies in allylic oxidation yields may stem from variable SeO₂ catalytic activity or TBHP decomposition rates. Systematic studies should compare solvent systems (e.g., dichloromethane vs. acetonitrile) and oxygen scavengers. Meta-analyses of published datasets, using tools like Cochrane Review methodologies, can identify confounding variables (e.g., trace metal impurities) .

Q. What strategies optimize the regioselectivity of this compound synthesis for scalable applications?

Computational modeling (DFT) predicts transition states to guide catalyst design. For example, substituting SeO₂ with organocatalysts (e.g., TEMPO/FeCl₃) may enhance selectivity. Reaction monitoring via in-situ FTIR or Raman spectroscopy allows real-time adjustment of TBHP stoichiometry. Pilot-scale trials should evaluate solvent recovery and waste minimization .

Q. How do extraction protocols influence the detection of this compound in environmental or food samples?

Matrix-specific protocols are critical. For wine corks, dynamic headspace sampling captures volatile emissions, while Soxhlet extraction isolates non-volatile residues. Validate recovery rates using spiked samples and account for matrix effects (e.g., tannin interference) via standard addition curves. Cross-validate with alternative techniques like SPME-Arrow for reproducibility .

Data Management & Reporting

Q. What guidelines should be followed when publishing datasets on this compound’s physicochemical properties?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report raw data (e.g., NMR spectra, chromatograms) in repositories like Zenodo or ChemRxiv. Use standardized formats (e.g., JCAMP-DX for spectra) and document metadata (e.g., instrument calibration dates). For novel compounds, include crystallographic data (CCDC deposition) and purity certificates .

Q. How should conflicting toxicity data for this compound be addressed in risk assessment studies?

Acute toxicity classifications vary due to inconsistent test models (e.g., rodent vs. zebrafish assays). Conduct tiered assessments: start with OECD-compliant in vitro assays (e.g., Ames test), followed by in vivo studies. Address data gaps via read-across methodologies using structurally related esters (e.g., ethyl octenoate). Disclose limitations in carcinogenicity predictions (IARC/ACGIH classifications) .

Ethical & Methodological Considerations

Q. What ethical frameworks apply to studies involving this compound in food or consumer products?

Comply with GRAS (Generally Recognized As Safe) criteria for food additives. For environmental studies, follow Nagoya Protocol guidelines on biodiversity impact assessments. Disclose funding sources and conflicts of interest, particularly if research supports regulatory submissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-octenoate
Reactant of Route 2
Ethyl 7-octenoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.